(E)-N-(3-Ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide
Description
(E)-N-(3-Ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide is a synthetic ethenesulfonamide derivative characterized by an ethynyl group at the 3-position of the N-aryl ring and a 4-methylphenyl group on the ethenesulfonamide backbone. The ethynyl and methyl substituents likely influence electronic properties, solubility, and binding interactions compared to methoxy, nitro, or amino-substituted analogues described in the literature.
Properties
IUPAC Name |
(E)-N-(3-ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-3-15-5-4-6-17(13-15)18-21(19,20)12-11-16-9-7-14(2)8-10-16/h1,4-13,18H,2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMQFFRIBPAZCB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:
Formation of the Ethynylphenyl Intermediate: This can be achieved through a Sonogashira coupling reaction between an aryl halide and an acetylene compound.
Formation of the Ethenesulfonamide: The ethynylphenyl intermediate is then reacted with a sulfonamide precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using automated reactors. The conditions are optimized for yield and purity, and may include steps like crystallization and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(3-Ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it might bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 6t (3-amino-4-methoxy) and 6m (2,4,6-trifluoro) exhibit enhanced tubulin-binding affinity due to EWGs, which polarize the sulfonamide moiety . Electron-Donating Groups (EDGs): Methoxy and methyl groups (e.g., 6d, 6p) enhance solubility and metabolic stability but may reduce cytotoxicity compared to nitro or amino derivatives .
Stereochemistry : All compounds retain the (E)-configuration, critical for maintaining planarity and interaction with the colchicine-binding site on tubulin .
Research Findings and Implications
Key Findings from Analogues
Predictions for the Target Compound
- However, its strong EWG nature could compensate by enhancing electronic interactions.
- The 4-methyl group on the ethenesulfonamide backbone may improve metabolic stability compared to methoxy or fluoro substituents, which are prone to demethylation or oxidation .
Biological Activity
(E)-N-(3-Ethynylphenyl)-2-(4-methylphenyl)ethenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and cardiovascular modulation. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound can be represented structurally as follows:
- Chemical Formula : C16H17N1O2S
- Molecular Weight : 299.38 g/mol
The presence of both the ethynyl and methyl groups on the phenyl rings enhances the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound and its derivatives exhibit significant anticancer properties. A study conducted by Hadaji et al. (2017) demonstrated that compounds based on (E)-N-Aryl-2-ethene-sulfonamide effectively inhibit cancer cell proliferation, particularly in prostate cancer models . The study utilized a quantitative structure-activity relationship (QSAR) analysis to establish correlations between molecular structure and biological activity.
Key Findings :
- Inhibition of Proliferation : The compound showed IC50 values indicating effective inhibition of cancer cell growth.
- Mechanism of Action : It is suggested that these compounds target microtubules, disrupting mitotic processes in cancer cells.
Cardiovascular Applications
In addition to anticancer activity, compounds similar to this compound have been studied for their role as endothelin receptor antagonists. These compounds can modulate cardiovascular functions by blocking endothelin receptors, which are implicated in hypertension and heart failure.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Modifications to the phenyl rings can significantly affect potency and selectivity for biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on phenyl ring | Increases lipophilicity, enhancing cellular uptake |
| Ethynyl group presence | Improves binding affinity to target proteins |
Case Study 1: Prostate Cancer Treatment
A case study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in a clinical setting involving prostate cancer patients. The study involved a cohort receiving the compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient outcomes compared to control groups .
Case Study 2: Cardiovascular Effects
Another case study investigated the cardiovascular effects of related sulfonamide compounds in hypertensive rat models. The results showed that administration of these compounds led to a marked decrease in blood pressure and improved vascular function, suggesting potential therapeutic applications in managing hypertension.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
